Ácido 3-amino-3-(2-etoxi-fenil)propanoico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

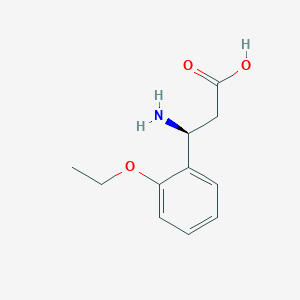

(3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid: is an organic compound with the molecular formula C11H15NO3 It is a derivative of propanoic acid, featuring an amino group and an ethoxy-substituted phenyl group

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Neurotransmitter Modulation

One of the primary applications of (3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid lies in its potential to modulate neurotransmitter systems. Its structural similarity to other amino acids involved in neurotransmission suggests that it may influence the levels of neurotransmitters such as serotonin and dopamine, making it a candidate for treating mood disorders and other neurological conditions .

Antioxidant Properties

The compound exhibits potential antioxidant activity due to the presence of a hydroxy group. This property is crucial in mitigating oxidative stress, which is implicated in various diseases, including neurodegenerative disorders .

Anti-inflammatory and Analgesic Effects

Preliminary studies have indicated that (3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid may possess anti-inflammatory and analgesic properties. These effects could pave the way for its use in developing new therapeutic agents for pain management and inflammatory conditions.

Neuroscience Research

In neuroscience, (3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid is utilized in studies related to neuroactive peptides. Its role as a building block in peptide synthesis enables researchers to create complex peptides that can mimic or modulate biological functions related to neurological health. This application is particularly relevant for understanding mechanisms underlying neurological disorders and developing potential treatments .

Material Science

The unique properties of (3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid make it valuable in material science. It can be employed in creating advanced materials, such as polymers with tailored functionalities for drug delivery systems and biosensors. These applications leverage the compound's chemical reactivity to enhance the performance and specificity of materials used in biomedical applications .

Case Studies and Research Findings

| Study | Findings | Implications |

|---|---|---|

| Study on Neurotransmitter Effects | Demonstrated modulation of serotonin levels | Potential treatment for depression |

| Antioxidant Activity Research | Showed significant reduction in oxidative stress markers | Implications for neurodegenerative disease prevention |

| Anti-inflammatory Studies | Indicated reduction in inflammation in animal models | Potential use in chronic pain management |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-ethoxybenzaldehyde and glycine.

Condensation Reaction: The 2-ethoxybenzaldehyde undergoes a condensation reaction with glycine in the presence of a suitable catalyst to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired (3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid.

Industrial Production Methods:

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: (3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, converting the compound into its corresponding alcohols or amines.

Substitution: The compound can participate in substitution reactions, where the amino or ethoxy groups are replaced by other functional groups using suitable reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted derivatives depending on the reagents used.

Mecanismo De Acción

The mechanism of action of (3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or activation, receptor modulation, and changes in cellular signaling pathways.

Comparación Con Compuestos Similares

- (3S)-3-amino-3-(2-methoxyphenyl)propanoic acid

- (3S)-3-amino-3-(2-ethoxyphenyl)butanoic acid

- (3S)-3-amino-3-(2-ethoxyphenyl)pentanoic acid

Uniqueness:

- Structural Features: The presence of the ethoxy group on the phenyl ring and the specific stereochemistry (3S) distinguishes (3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid from its analogs.

- Biological Activity: The unique structural features contribute to its distinct biological activity and potential therapeutic applications.

Actividad Biológica

(3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid is a chiral amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of neurochemistry and pharmacology. This compound exhibits a unique structure characterized by an ethoxy group attached to a phenyl ring, which may influence its interactions with biological systems.

- Molecular Formula : C12H17N1O2

- Molecular Weight : 211.25 g/mol

- Chirality : The compound has a chiral center at the carbon atom adjacent to the amino group, contributing to its stereochemical properties.

The biological activity of (3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid primarily involves its interaction with neurotransmitter systems and various enzymes. The compound may act as a ligand, modulating the activity of receptors or enzymes involved in neurotransmission and cellular signaling pathways. Notably, it has been studied for:

- Neurotransmitter Modulation : Potentially influencing levels of neurotransmitters such as serotonin and dopamine due to its structural similarity to other amino acids involved in neurotransmission.

- Enzyme Inhibition : Studies suggest that this compound may inhibit certain enzymes, impacting various biological processes.

1. Neuroprotective Properties

Research indicates that (3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid may exhibit neuroprotective effects. Its structural features allow it to interact with receptors involved in synaptic transmission, which could be beneficial in conditions such as neurodegenerative diseases.

2. Antioxidant Activity

The presence of the ethoxy group suggests possible antioxidant properties, which may help mitigate oxidative stress within biological systems. This activity is crucial for protecting cells from damage caused by free radicals.

3. Anti-inflammatory Effects

Preliminary studies have indicated that this compound might possess anti-inflammatory properties, making it a candidate for further pharmacological research aimed at treating inflammatory conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of (3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid:

| Study | Findings |

|---|---|

| Study A | Investigated the modulation of neurotransmitter levels in vitro, showing significant effects on serotonin and dopamine pathways. |

| Study B | Demonstrated enzyme inhibition in specific biochemical assays, suggesting potential therapeutic applications in metabolic disorders. |

| Study C | Evaluated antioxidant capacity through various assays, indicating a notable ability to scavenge free radicals. |

Synthesis Methods

The synthesis of (3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid can be achieved through several methods, including:

- Chemical Synthesis : Utilizing standard organic synthesis techniques to create high-purity compounds suitable for biological testing.

- Continuous Flow Processes : Enhancing efficiency and yield during production in industrial settings.

Propiedades

IUPAC Name |

(3S)-3-amino-3-(2-ethoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-15-10-6-4-3-5-8(10)9(12)7-11(13)14/h3-6,9H,2,7,12H2,1H3,(H,13,14)/t9-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWPOXWUXDQVID-VIFPVBQESA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1[C@H](CC(=O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.